
4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 4-metoxi-3-(2,2,2-trifluoroetoxi)anilina es un compuesto químico con la fórmula molecular C9H10F3NO2•HCl y un peso molecular de 257,64 g/mol . Se utiliza principalmente en investigación y aplicaciones industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de 4-metoxi-3-(2,2,2-trifluoroetoxi)anilina generalmente implica la reacción de 4-metoxianilina con 2,2,2-trifluoroetanol en condiciones específicas. La reacción a menudo es catalizada por un ácido para facilitar la formación del producto deseado .
Métodos de Producción Industrial
En entornos industriales, la producción de este compuesto puede implicar técnicas más avanzadas, como reactores de flujo continuo, para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para mantener la estabilidad del compuesto y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de 4-metoxi-3-(2,2,2-trifluoroetoxi)anilina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción generalmente implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Hidróxido de sodio, carbonato de potasio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
El clorhidrato de 4-metoxi-3-(2,2,2-trifluoroetoxi)anilina se utiliza en varios campos de investigación científica:
Química: Sirve como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Se utiliza en el estudio de las interacciones enzimáticas y la unión de proteínas.
Medicina: Se investiga para posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos.
Industria: Se emplea en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 4-metoxi-3-(2,2,2-trifluoroetoxi)anilina implica su interacción con objetivos moleculares específicos. Puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos bioquímicos. Las vías exactas dependen del contexto de su uso, como en ensayos biológicos o síntesis química .
Comparación Con Compuestos Similares
Compuestos Similares
Singularidad
El clorhidrato de 4-metoxi-3-(2,2,2-trifluoroetoxi)anilina es único debido a sus grupos funcionales específicos, que confieren reactividad química y actividad biológica distintas. Su grupo trifluoroetoxi, en particular, mejora su estabilidad e interacción con varios objetivos moleculares, lo que lo hace valioso en investigación y aplicaciones industriales .
Propiedades
Fórmula molecular |
C9H11ClF3NO2 |
|---|---|
Peso molecular |
257.64 g/mol |
Nombre IUPAC |
4-methoxy-3-(2,2,2-trifluoroethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C9H10F3NO2.ClH/c1-14-7-3-2-6(13)4-8(7)15-5-9(10,11)12;/h2-4H,5,13H2,1H3;1H |
Clave InChI |
IBRJECLAMNDGDV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N)OCC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


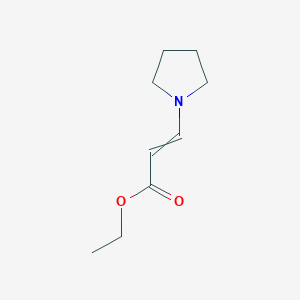



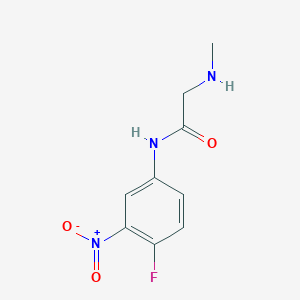

![1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine](/img/structure/B12442815.png)
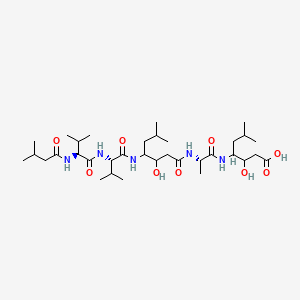



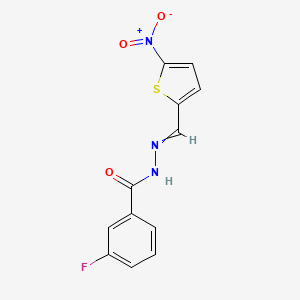
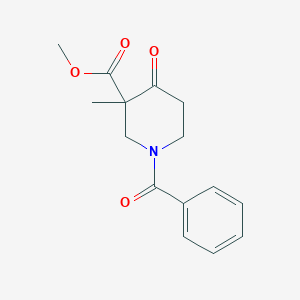
![2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12442856.png)
